molecular formula C12H12Cl3N3O2 B14382019 2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol) CAS No. 88404-47-1

2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B14382019
CAS No.: 88404-47-1
M. Wt: 336.6 g/mol
InChI Key: CFFCUWDIHCCKMM-UHFFFAOYSA-N
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Description

2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol is a chemical compound with the molecular formula C12H12Cl3N3O2. It is characterized by the presence of a quinazoline ring substituted with three chlorine atoms and two ethanol groups attached via an azanediyl linkage.

Preparation Methods

The synthesis of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol typically involves the reaction of 2,6,8-trichloroquinazoline with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: The chlorine atoms in the quinazoline ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazoline ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2,2’-((2,6,8-Trichloroquinazolin-4-yl)azanediyl)diethanol include:

Properties

CAS No.

88404-47-1

Molecular Formula

C12H12Cl3N3O2

Molecular Weight

336.6 g/mol

IUPAC Name

2-[2-hydroxyethyl-(2,6,8-trichloroquinazolin-4-yl)amino]ethanol

InChI

InChI=1S/C12H12Cl3N3O2/c13-7-5-8-10(9(14)6-7)16-12(15)17-11(8)18(1-3-19)2-4-20/h5-6,19-20H,1-4H2

InChI Key

CFFCUWDIHCCKMM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N(CCO)CCO)Cl)Cl

Origin of Product

United States

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